2-(2-Formyl-4-nitrophénoxy)hexanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

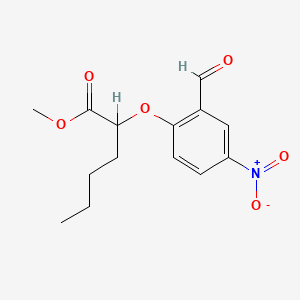

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its use in synthetic organic chemistry, particularly in the preparation of various heterocyclic compounds. The compound features a hexanoate ester group, a formyl group, and a nitrophenoxy moiety, making it a versatile intermediate in chemical synthesis.

Applications De Recherche Scientifique

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitration.

Medicine: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

Target of Action

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a synthetic compound It is used in the synthetic preparation of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , suggesting that it may interact with biological targets involved in the synthesis or function of these compounds.

Biochemical Pathways

Given its use in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may be involved in pathways related to the synthesis or degradation of these compounds

Result of Action

As it is used in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may have effects related to the function of these compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be synthesized through a multi-step process starting from methyl 2-(2-formylphenoxy)hexanoate . The synthesis involves the nitration of the phenoxy group to introduce the nitro functionality. The reaction conditions typically include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenoxy group.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate involves large-scale nitration processes. The raw materials, including methyl 2-(2-formylphenoxy)hexanoate, are subjected to nitration in reactors equipped with temperature control and efficient mixing systems. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-(2-formyl-4-aminophenoxy)hexanoate.

Oxidation: Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be compared with similar compounds such as:

Methyl 2-(2-formylphenoxy)hexanoate: Lacks the nitro group, making it less reactive in certain nitration and reduction reactions.

Methyl 2-(2-formyl-4-aminophenoxy)hexanoate:

Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

The uniqueness of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

Activité Biologique

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 55466-04-1) is an organic compound notable for its unique structural features, including a nitrophenoxy group and a hexanoate chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol. The compound's structure is characterized by:

- Formyl group : Enhances reactivity in various chemical reactions.

- Nitrophenoxy group : Contributes to its biological activity and potential interactions with biomolecules.

Research indicates that methyl 2-(2-formyl-4-nitrophenoxy)hexanoate may exhibit biological activity through several mechanisms:

- Enzyme-Catalyzed Reactions : The compound participates in enzyme-catalyzed reactions, particularly those involving ester hydrolysis and nitration. These reactions are crucial for understanding its biochemical pathways and therapeutic potential.

- Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds, suggesting applications in drug discovery and development.

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives synthesized from methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. A series of Schiff bases derived from this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | M. luteus (mg/mL) |

|---|---|---|---|

| 4a·HCl | 0.50 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4b·HCl | 0.05 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4c·HCl | 0.05 - 0.50 | 0.01 - 0.25 | Moderate |

| Ciprofloxacin | Control | Control | Control |

These results indicate that certain derivatives possess potent antibacterial properties, making them candidates for further medicinal research .

Interaction Studies

Investigations into the interaction of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate with various enzymes have revealed insights into its biochemical roles:

- Ester Hydrolysis : The compound's interactions with enzymes that catalyze ester hydrolysis could provide valuable information regarding its biological roles and potential therapeutic applications.

- Nitration Reactions : Its ability to undergo nitration suggests possible pathways for developing new therapeutic agents targeting specific biological processes.

Case Studies

Several case studies have highlighted the synthesis and characterization of derivatives based on methyl 2-(2-formyl-4-nitrophenoxy)hexanoate:

-

Synthesis of Schiff Bases : A study demonstrated the efficient synthesis of Schiff bases from this compound, revealing optimal conditions for reaction yields when using methanol as a solvent and acetic acid as a catalyst .

- Results : High yields were achieved under specific conditions, showcasing the versatility of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in synthetic chemistry.

- Antibacterial Screening : Another study evaluated the antibacterial activity of synthesized amino esters derived from this compound against various bacterial strains, emphasizing structure-activity relationships that influence efficacy .

Propriétés

IUPAC Name |

methyl 2-(2-formyl-4-nitrophenoxy)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIKBKLWSJKUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate as C14H17NO6 [].

Q2: How are the different functional groups of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate oriented in space?

A2: The abstract describes the molecule's spatial arrangement as follows: the ester group of the methyl hexanoate side chain is almost perpendicular to the benzene ring, with a dihedral angle of 80.0° []. In contrast, the nitro group lies nearly coplanar with the benzene ring, exhibiting a dihedral angle of 10.3° [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.